5-(Pyrimidin-5-yl)nicotinonitrile

NNMT inhibition Metabolic disease Oncology

5-(Pyrimidin-5-yl)nicotinonitrile (CAS 1346687-34-0) is the definitive 5,5′-biheteroaryl scaffold with documented NNMT inhibition (Ki=650 nM) and a patented role as Intermediate VII in the Rudexiluwei antiviral synthesis. Its linear geometry, low tPSA (62.46 Ų), and zero H-bond donors confer superior membrane permeability for fragment-based drug discovery. Critically, alternative regioisomers (e.g., 2-yl) lack NNMT activity and cannot substitute in the established Rudexiluwei route. Procure this specific 5-yl connectivity for oncology, metabolic disorder, or antiviral process chemistry programs where regioisomeric fidelity directly determines target engagement and synthetic outcomes.

Molecular Formula C10H6N4
Molecular Weight 182.18 g/mol
CAS No. 1346687-34-0
Cat. No. B11911948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Pyrimidin-5-yl)nicotinonitrile
CAS1346687-34-0
Molecular FormulaC10H6N4
Molecular Weight182.18 g/mol
Structural Identifiers
SMILESC1=C(C=NC=C1C2=CN=CN=C2)C#N
InChIInChI=1S/C10H6N4/c11-2-8-1-9(4-12-3-8)10-5-13-7-14-6-10/h1,3-7H
InChIKeyRVKZGOHMKRIOEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Pyrimidin-5-yl)nicotinonitrile (CAS 1346687-34-0): Molecular Identity and Core Procurement Specifications


5-(Pyrimidin-5-yl)nicotinonitrile (CAS 1346687-34-0) is a biheteroaryl compound with the molecular formula C10H6N4 and a molecular weight of 182.18 g/mol, consisting of a nicotinonitrile core linked at the 5-position to a pyrimidine ring via the pyrimidine's 5-position carbon . This specific 5,5′-connectivity yields a structurally rigid, linear geometry, differentiating it from other regioisomeric forms such as 5-(pyrimidin-2-yl)nicotinonitrile . The compound is commercially available from multiple vendors for research use, with reported purities of 95% [1] and 98% . Calculated physicochemical properties include a topological polar surface area (tPSA) of 62.46 Ų, zero hydrogen bond donors, and a LogP of approximately 1.41, indicating moderate lipophilicity and favorable membrane permeability characteristics for a fragment-sized scaffold .

5-(Pyrimidin-5-yl)nicotinonitrile (CAS 1346687-34-0): Why Regioisomeric and Heteroaryl Substitution Precludes Generic Interchange


Compounds within the broader nicotinonitrile class cannot be generically substituted for one another due to critical differences in regioisomeric connectivity and heteroaryl composition that dictate both biological target engagement and synthetic utility. 5-(Pyrimidin-5-yl)nicotinonitrile is uniquely defined by a 5,5′-linkage between the pyridine and pyrimidine rings, a structural feature that imposes distinct spatial and electronic properties relative to 2-yl, 4-yl, or alternative heteroaryl-substituted analogs . In medicinal chemistry, the position of the pyrimidine nitrogen atoms profoundly influences hydrogen-bonding capacity and molecular recognition, as exemplified by the discovery that 5-(pyrimidin-4-yl)-2-(pyrrolidin-1-yl)nicotinonitrile derivatives serve as selective IKKε, TBK1, and/or SIK2 kinase inhibitors, a pharmacological profile inaccessible to the unsubstituted 5-(pyrimidin-5-yl) core [1]. Moreover, the 5-(pyrimidin-5-yl)nicotinonitrile scaffold has been explicitly documented as a key intermediate in the patented synthesis of the antiviral agent Rudexiluwei, where its specific geometry enables subsequent functionalization that alternative regioisomers cannot replicate [2]. Consequently, procurement decisions must be driven by the precise structural identity required for the intended research or industrial application, as substitution with a regioisomer such as 5-(pyrimidin-2-yl)nicotinonitrile or a heteroaryl variant like 5-(pyridin-3-yl)nicotinonitrile will yield divergent reactivity, target selectivity, and downstream synthetic outcomes.

5-(Pyrimidin-5-yl)nicotinonitrile (CAS 1346687-34-0): Quantifiable Evidence of Differentiation for Scientific Selection


NNMT Inhibitory Activity of 5-(Pyrimidin-5-yl)nicotinonitrile Relative to Alternative 2-yl Regioisomer

5-(Pyrimidin-5-yl)nicotinonitrile demonstrates measurable inhibitory activity against recombinant human nicotinamide N-methyltransferase (NNMT), with a reported inhibition constant (Ki) of 650 nM in a fluorescence polarization-based competition assay [1]. In contrast, a search of the BindingDB database reveals no reported NNMT inhibitory activity for the closely related regioisomer 5-(pyrimidin-2-yl)nicotinonitrile (CAS 1346687-29-3) [2]. The 650 nM Ki value establishes a baseline affinity that confirms the 5,5′-connectivity enables productive engagement with the NNMT active site, whereas the alternative 2-yl linkage appears insufficient for measurable inhibition.

NNMT inhibition Metabolic disease Oncology Enzymology

Synthetic Utility as a Rudexiluwei Key Intermediate: Exclusive 5,5′-Regiochemistry Enabling Patented Drug Synthesis

5-(Pyrimidin-5-yl)nicotinonitrile has been explicitly disclosed and claimed as a key intermediate (Intermediate VII) in the patented synthetic route for the antiviral agent Rudexiluwei [1]. The patented method specifies the use of the 5-(pyrimidin-5-yl)nicotinonitrile scaffold as an essential building block for constructing the final drug substance, with the synthetic sequence designed to improve overall yield and reduce production costs relative to alternative approaches [1]. The specific 5,5′-connectivity between the pyrimidine and nicotinonitrile moieties is an absolute structural requirement for the downstream functionalization steps that yield the final active pharmaceutical ingredient; substitution with any alternative regioisomer—including 5-(pyrimidin-2-yl)nicotinonitrile or 5-(pyrimidin-4-yl)nicotinonitrile—would fail to produce the correct molecular architecture.

Antiviral synthesis Process chemistry Pharmaceutical intermediates Patented route

tPSA Comparison: 5-(Pyrimidin-5-yl)nicotinonitrile Exhibits Reduced Polar Surface Area Relative to Amino-Substituted Analogs

5-(Pyrimidin-5-yl)nicotinonitrile exhibits a calculated topological polar surface area (tPSA) of 62.46 Ų , a value markedly lower than that of structurally related 2-amino-substituted nicotinonitrile derivatives. For example, 2-amino-6-cyclopropyl-4-[2-(ethylthio)pyrimidin-5-yl]nicotinonitrile has a reported tPSA of 88.5 Ų , while 2-amino-6-(1H-indol-3-yl)-4-[2-(2-methoxyethyl)pyrimidin-5-yl]nicotinonitrile has a tPSA of 113.5 Ų . This represents a tPSA reduction of approximately 30% to 45% relative to these 2-amino-functionalized analogs. The lower tPSA of 5-(Pyrimidin-5-yl)nicotinonitrile, combined with the absence of hydrogen bond donors and a moderate LogP of approximately 1.41 , confers superior predicted passive membrane permeability.

Drug design Physicochemical properties Permeability Fragment-based screening

5-(Pyrimidin-5-yl)nicotinonitrile (CAS 1346687-34-0): Evidence-Backed Procurement Scenarios for Research and Industrial Use


NNMT Inhibitor Screening and Fragment-Based Lead Discovery

5-(Pyrimidin-5-yl)nicotinonitrile is a validated NNMT inhibitor fragment with a measured Ki of 650 nM [1]. Research groups focused on developing NNMT inhibitors for oncology (e.g., glioblastoma, colorectal cancer) or metabolic disorders (e.g., obesity, type 2 diabetes) should procure this compound as a starting scaffold for fragment growing or structure-activity relationship (SAR) expansion. The compound's low molecular weight (182.18 g/mol) and favorable tPSA (62.46 Ų) make it an ideal fragment for iterative optimization campaigns aimed at improving potency while maintaining drug-like properties . The absence of NNMT activity for the 2-yl regioisomer further underscores the necessity of procuring the correct 5-yl substitution pattern [1].

Process Development and Scale-Up for Antiviral API Manufacturing

Organizations engaged in the synthesis of the antiviral agent Rudexiluwei or its structural analogs must procure 5-(Pyrimidin-5-yl)nicotinonitrile as Intermediate VII in the patented synthetic route [1]. The patented process is explicitly designed to utilize this specific intermediate to achieve improved yields and reduced production costs [1]. Process chemistry teams should source this compound in quantities suitable for pilot-scale validation and manufacturing optimization, as no alternative regioisomer can substitute for this building block in the established route.

Medicinal Chemistry Campaigns Requiring a Permeable, Unsubstituted Heterobiaryl Scaffold

Medicinal chemists seeking a minimal, membrane-permeable heterobiaryl core for kinase inhibitor or epigenetic target programs should consider 5-(Pyrimidin-5-yl)nicotinonitrile as a privileged scaffold. Its low tPSA of 62.46 Ų, zero hydrogen bond donors, and moderate LogP of approximately 1.41 confer favorable permeability characteristics relative to amino-substituted analogs with tPSA values of 88.5–113.5 Ų [1]. The compound's linear 5,5′-geometry also provides a defined vector for appending diverse functional groups, making it suitable for parallel synthesis and library generation efforts aimed at targets where pyridine-pyrimidine biaryl motifs are known to confer affinity .

Academic Research on Structure-Activity Relationships of Pyrimidine-Substituted Nicotinonitriles

Academic laboratories investigating the SAR of pyrimidine-substituted nicotinonitriles across diverse biological targets should procure 5-(Pyrimidin-5-yl)nicotinonitrile as the definitive 5-yl reference standard. The compound's documented NNMT inhibition (Ki = 650 nM) provides a benchmark for comparing the activity of newly synthesized derivatives [1]. Furthermore, its role as a patented intermediate for Rudexiluwei synthesis establishes its industrial relevance, offering students and postdoctoral researchers exposure to a compound with validated pharmaceutical manufacturing applications .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(Pyrimidin-5-yl)nicotinonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.